molecular formula C22H25NO3S B8105475 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid

5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid

Cat. No.: B8105475
M. Wt: 383.5 g/mol
InChI Key: NZPWDYNDOHPMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid: is a complex organic compound characterized by its unique structure, which includes a dihydro-1,4-oxathiin ring fused with a phenyl group and an anilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and various organic solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes .

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its ability to modulate biological activity makes it a candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to changes in cellular function, making it a valuable tool for studying biological processes .

Comparison with Similar Compounds

Uniqueness: 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid stands out due to its pentanoic acid moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-[N-methyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)anilino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-23(14-6-5-9-20(24)25)19-12-10-18(11-13-19)22-21(26-15-16-27-22)17-7-3-2-4-8-17/h2-4,7-8,10-13H,5-6,9,14-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPWDYNDOHPMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCC(=O)O)C1=CC=C(C=C1)C2=C(OCCS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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